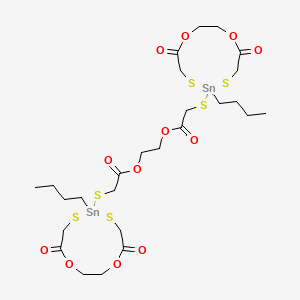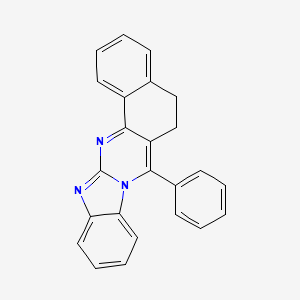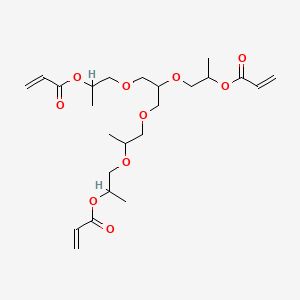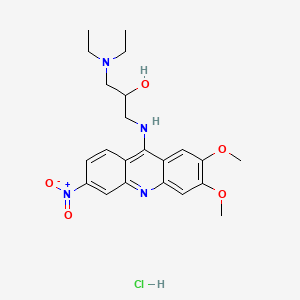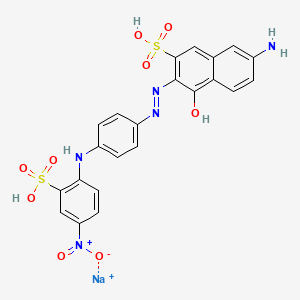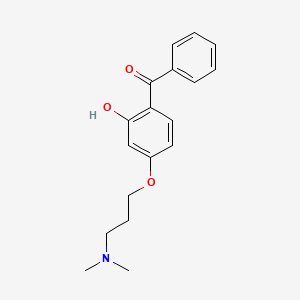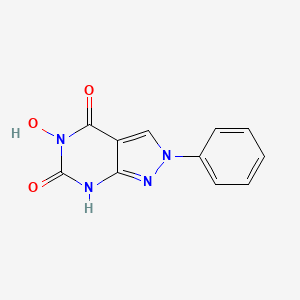
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is an organic compound with a complex structure that includes a propanoic acid moiety and a phenoxy group substituted with hydroxy and oxopropyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- typically involves the reaction of phenol derivatives with propanoic acid derivatives under controlled conditions. One common method includes the reaction of 2-hydroxy-5-(1-oxopropyl)phenol with propanoic acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and rubber additives.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but with a methoxy group instead of an oxopropyl group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound features a benzene ring with tert-butyl groups and a hydroxy group.
Uniqueness
Propanoic acid, 3-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
137150-49-3 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(2-hydroxy-4-propanoylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-9(13)8-3-4-11(10(14)7-8)17-6-5-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
IWFMBEADTWZVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


